5-tert-butyl-1,3,4-thiadiazol-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

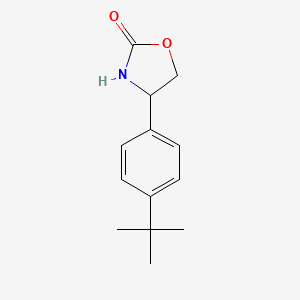

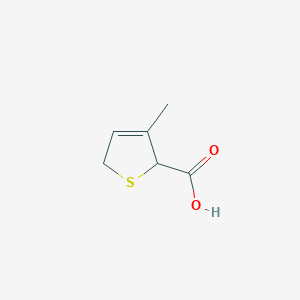

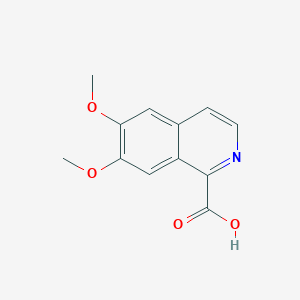

5-tert-butyl-1,3,4-thiadiazol-2-ol, also known as 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), is a thiadiazole derivative . It has been found to inhibit the corrosion of brass in sea water samples .

Synthesis Analysis

The synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole can be achieved from Pivaloyl chloride and thiosemicarbazide .Molecular Structure Analysis

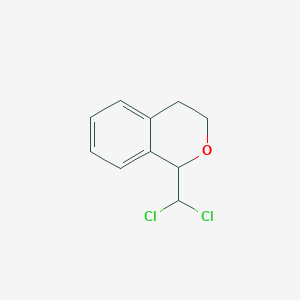

The molecular formula of this compound is C6H11N3S . Its molecular weight is 157.24 . The IUPAC Standard InChIKey is ICXDPEFCLDSXLI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a yellow crystalline solid . It has a melting point of 183-187 °C (lit.) . Its solubility is in methanol . The compound has a predicted boiling point of 272.3±23.0 °C and a predicted density of 1.170±0.06 g/cm3 .Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

5-tert-butyl-1,3,4-thiadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the corrosion of brass in seawater samples Additionally, it can be used in the synthesis of various compounds, such as 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea .

Cellular Effects

This compound exhibits notable effects on different types of cells and cellular processes. It has been shown to inhibit the growth of certain cancer cell lines, such as HeLa and A549, with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may interfere with the normal functioning of specific signaling pathways, leading to altered gene expression and metabolic changes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it has been reported to inhibit the corrosion of brass in seawater samples, suggesting its potential interaction with metal ions and their complexes . Additionally, this compound may induce changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For example, it has been reported that the half-life of similar compounds in soil is considerably greater in soils with low moisture content . This information suggests that this compound may exhibit prolonged stability under certain conditions, leading to sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that similar compounds, such as tebuthiuron, exhibit oral toxicity in experimental animals . At high doses, these compounds may cause toxic or adverse effects. Therefore, it is essential to determine the appropriate dosage of this compound to avoid potential toxicity while maximizing its beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, similar compounds have been reported to undergo N-demethylation and hydroxylation of the tert-butyl side-chain . These metabolic transformations can affect the compound’s activity and function within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. For instance, it has been reported that similar compounds inhibit the corrosion of brass in seawater samples, suggesting their potential interaction with metal ions and their complexes . This interaction may influence the transport and distribution of this compound within biological systems.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been reported to exhibit antitumor activities against various cancer cell lines . This information suggests that this compound may localize to specific subcellular regions, influencing its biological effects.

特性

IUPAC Name |

5-tert-butyl-3H-1,3,4-thiadiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSWETHYNRYJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)

![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)